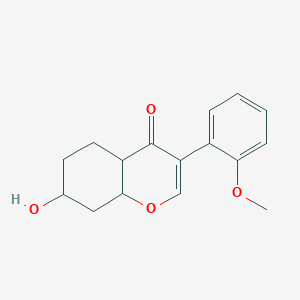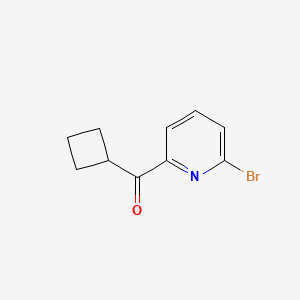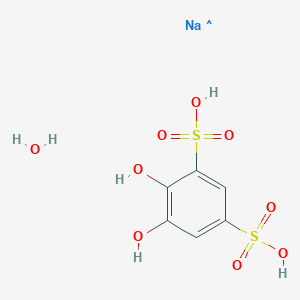
4-bromo-4H-isoquinolin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-4H-isoquinolin-3-one is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are nitrogen-containing bicyclic compounds that are widely found in nature and have significant biological and pharmacological activities. The bromine atom at the 4-position and the carbonyl group at the 3-position make this compound particularly interesting for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
4-Bromo-4H-isoquinolin-3-one can be synthesized through several methods. One common approach involves the cyclization of 2-alkynyl benzyl azides in the presence of palladium catalysts. For instance, 2-phenylethynyl benzyl azide can be treated with palladium(II) bromide (PdBr2), copper(II) bromide (CuBr2), and lithium bromide (LiBr) in acetonitrile (MeCN) to yield 4-bromoisoquinoline. Alternatively, using acetic acid (HOAc) in dichloroethane (CH2ClCH2Cl) can selectively produce this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of palladium-catalyzed cyclization reactions is likely to be scalable for industrial applications, given the efficiency and selectivity of these methods.
化学反応の分析
Types of Reactions
4-Bromo-4H-isoquinolin-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The carbonyl group at the 3-position can undergo oxidation or reduction reactions, leading to different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
Substitution: Products include various substituted isoquinolinones.
Oxidation: Products include isoquinolinone derivatives with additional oxygen-containing functional groups.
Reduction: Products include reduced isoquinolinone derivatives.
科学的研究の応用
4-Bromo-4H-isoquinolin-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are investigated for their therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and catalysts.
作用機序
The mechanism of action of 4-bromo-4H-isoquinolin-3-one is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
DNA Intercalation: It may intercalate into DNA, disrupting replication and transcription processes.
Signal Transduction: The compound may affect signal transduction pathways, leading to altered cellular responses.
類似化合物との比較
Similar Compounds
4-Bromoisoquinoline: Similar in structure but lacks the carbonyl group at the 3-position.
4-Hydroxy-2-quinolone: Contains a hydroxyl group instead of a bromine atom and has different biological activities.
4-Bromo-3-phenylisoquinoline: Contains a phenyl group at the 3-position, leading to different chemical properties.
特性
分子式 |
C9H6BrNO |
|---|---|
分子量 |
224.05 g/mol |
IUPAC名 |
4-bromo-4H-isoquinolin-3-one |
InChI |
InChI=1S/C9H6BrNO/c10-8-7-4-2-1-3-6(7)5-11-9(8)12/h1-5,8H |
InChIキー |
WCHWNHOCAVUAJB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(C(=O)N=CC2=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-cyclopropyl-N-[(Z)-1-(3,4-dichlorophenyl)ethylideneamino]pyrazolidine-3-carboxamide](/img/structure/B15132723.png)

![Methyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B15132754.png)

![5,36,42,73-tetrazanonadecacyclo[38.34.0.03,38.04,20.06,19.07,16.09,14.021,37.022,35.025,34.027,32.041,57.043,56.044,53.046,51.058,74.059,72.062,71.064,69]tetraheptaconta-1(74),3,6(19),7(16),9,11,13,17,20,22(35),23,25(34),27,29,31,37,40,43(56),44(53),46,48,50,54,57,59(72),62(71),64,66,68-nonacosaene-2,8,15,26,33,39,45,52,63,70-decone](/img/structure/B15132775.png)

![azane;2-[2-[2-[2,3-di(octadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylcarbamoyloxy]ethoxy]acetic acid](/img/structure/B15132784.png)




![10-Bromononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(30),2,4,6(11),7,9,13,15,17(31),18,20(32),21,23,25,28,33-hexadecaene-12,27-dione](/img/structure/B15132814.png)

![2-sulfanylidene-6,7,8,8a-tetrahydro-1H-pyrazolo[1,5-a][1,3,5]triazin-4-one](/img/structure/B15132831.png)
